![molecular formula C23H17Cl3N4OS B12034103 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 476486-06-3](/img/structure/B12034103.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with a molecular formula of C23H17Cl3N4OS and a molecular weight of 503.841 g/mol . This compound is part of a class of chemicals known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the sulfanyl group.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformation while minimizing side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the biological activity against various bacterial and fungal strains. Studies have reported that derivatives of 1,2,4-triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Candida albicans | Effective antifungal activity |
Anticancer Properties
The compound has shown promise in cancer research. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival . For instance, studies have demonstrated that triazole-based compounds can target pathways involved in tumor growth.
Antidiabetic Effects
Some derivatives of triazoles have been linked to hypoglycemic effects, making them candidates for diabetes management. The compound's structure may influence glucose metabolism and insulin sensitivity . Preliminary studies suggest that it could modulate metabolic pathways beneficial for diabetic patients.
Case Study 1: Antimicrobial Efficacy
A study conducted by Holla et al. (2002) examined a series of triazole compounds similar to the one in focus. Results indicated that compounds with sulfanyl substitutions exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study highlighted the importance of structural modifications in improving efficacy against resistant strains .
Case Study 2: Anticancer Activity
In a recent investigation published in Pharmaceutical Research, researchers synthesized various triazole derivatives and tested their cytotoxic effects on breast cancer cell lines. The findings revealed that certain modifications led to increased apoptosis rates in treated cells. The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide was among those showing promising results .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Specific pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide lies in its specific substitution pattern and the presence of multiple halogen atoms, which contribute to its distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable scaffold for drug discovery and material science .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).
- Molecular Formula : C25H21ClN4OS
- Molecular Weight : 476.98 g/mol
- CAS Number : 443738-37-2
Antimicrobial Activity
Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. The specific compound in focus has shown effectiveness against various bacterial strains:
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Antibacterial | 3.91 mg/L |
Escherichia coli | Antibacterial | 7.81 mg/L |
Candida albicans | Antifungal | 15.63 mg/L |
The compound's mechanism of action likely involves the inhibition of critical enzymes or disruption of cellular pathways essential for microbial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : The triazole moiety can interfere with enzyme activities related to cancer cell proliferation.
- Receptor Modulation : It may modulate receptor functions that are pivotal in cancer signaling pathways.
In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the triazole ring enhances interaction with biological targets.
- The sulfanyl group contributes to increased reactivity and potential interactions with enzymes.
- Substituents like chlorophenyl groups play a crucial role in modulating the activity and selectivity towards specific biological targets.
Research has shown that modifications to these groups can significantly alter the compound's efficacy and spectrum of activity .
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of various triazole derivatives, including our compound. Results indicated that it outperformed several standard antibiotics against resistant strains of bacteria, showcasing its potential as a new therapeutic agent .
- Anticancer Activity Assessment : In a recent study on cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to conventional chemotherapeutics .
Properties
CAS No. |
476486-06-3 |
---|---|
Molecular Formula |
C23H17Cl3N4OS |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c1-14-2-9-18(10-3-14)30-22(15-4-6-16(24)7-5-15)28-29-23(30)32-13-21(31)27-17-8-11-19(25)20(26)12-17/h2-12H,13H2,1H3,(H,27,31) |
InChI Key |
BSGQNNACTSKIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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